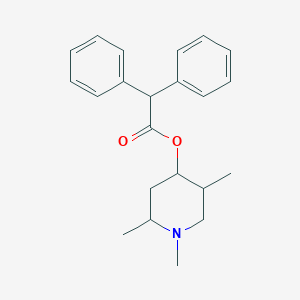![molecular formula C21H22N4O3 B5162282 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as moxifloxacin and is used to treat a variety of bacterial infections. The chemical structure of moxifloxacin gives it unique properties that make it effective against a broad range of bacteria.
Mécanisme D'action
Moxifloxacin works by inhibiting bacterial DNA synthesis. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, moxifloxacin prevents bacterial growth and replication.
Biochemical and Physiological Effects
Moxifloxacin has several biochemical and physiological effects. It has been shown to have a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 12 hours, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
Moxifloxacin has several advantages for lab experiments. It is a potent antibiotic that is effective against a broad range of bacteria. It has a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin also has a long half-life, which allows for once-daily dosing. However, there are some limitations to using moxifloxacin in lab experiments. It is not effective against all types of bacteria, and some bacteria may develop resistance to the antibiotic over time.
Orientations Futures
There are several future directions for research on moxifloxacin. One area of research could focus on developing new formulations of the antibiotic that are more effective against resistant bacteria. Another area of research could focus on the use of moxifloxacin in combination with other antibiotics to enhance its effectiveness. Additionally, there is a need for more research on the long-term effects of moxifloxacin use and its potential impact on the development of bacterial resistance.
Méthodes De Synthèse
The synthesis of moxifloxacin involves several steps. The starting material is 4-methylquinoline, which is reacted with 4-nitrobenzyl bromide to form 4-methyl-2-(4-nitrobenzyl)quinoline. This intermediate is then reacted with piperazine to form 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
Moxifloxacin has been extensively studied for its antibacterial properties. It has been found to be effective against a broad range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Moxifloxacin has been used to treat various bacterial infections, such as respiratory tract infections, skin infections, and urinary tract infections.
Propriétés
IUPAC Name |
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-14-20(22-21-18(15)4-3-5-19(21)28-2)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(26)27/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIPMDOZYWHVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)


![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)




![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)
![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)
